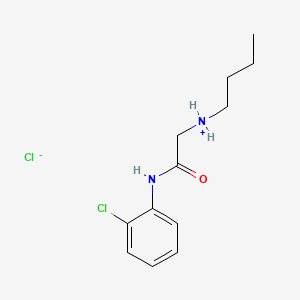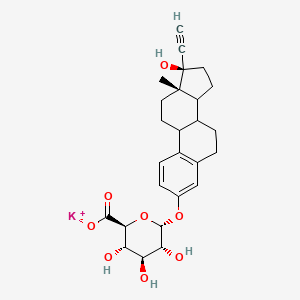
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a butylthiomethyl group and a methyl group attached to the pyrimidine ring, along with a sodiooxy group at position 2. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be achieved through several synthetic routes. One common method involves the reaction of a pyrimidine precursor with butylthiomethyl chloride and sodium hydroxide under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The sodiooxy group can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions, leading to the formation of various substituted pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its unique structure allows for interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Researchers explore its effects on cellular pathways and its ability to modulate biological processes.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Researchers study these interactions to understand the compound’s effects and to develop new therapeutic strategies.
Comparación Con Compuestos Similares
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be compared with other similar compounds, such as:
5-Methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: This compound lacks the butylthiomethyl group, making it less hydrophobic and potentially altering its biological activity.
5-(Butylthiomethyl)-5-methyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: The presence of a hydroxy group instead of a sodiooxy group can affect the compound’s reactivity and solubility.
5-(Butylthiomethyl)-5-methyl-2-chloro-4,6(1H,5H)-pyrimidinedione: The chloro group can make the compound more reactive towards nucleophiles, leading to different substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Researchers explore these properties to develop new applications and to understand the compound’s potential in various fields.
Propiedades
Fórmula molecular |
C10H16N2O3S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
5-(butylsulfanylmethyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3S/c1-3-4-5-16-6-10(2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
Clave InChI |
SHJUSTOVABHKDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC1(C(=O)NC(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)






![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)


